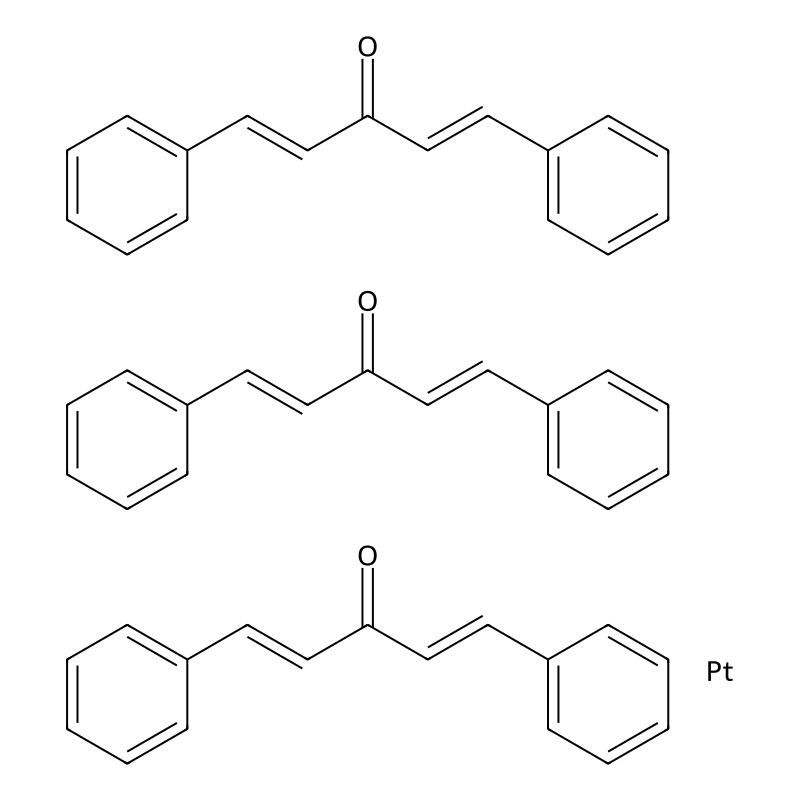

Tris(dibenzylideneacetone)platinum(0)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tris(dibenzylideneacetone)platinum(0) is a coordination compound with the molecular formula CHOPt and a molecular weight of approximately 897.96 g/mol. This compound features a platinum center coordinated to three dibenzylideneacetone ligands, which are bidentate chelating agents. The structure of Tris(dibenzylideneacetone)platinum(0) allows for significant steric hindrance around the platinum atom, influencing its reactivity and stability in various chemical environments .

Catalyst Precursor:

Pt(dba)₃ is a valuable precursor for the synthesis of various homogeneous catalysts containing platinum. These homogeneous catalysts are used in a wide range of organic transformations, including:

- Hydrocarbon oxidation: Pt(dba)₃ can be activated to form catalysts for alkane oxidation reactions, which are crucial for converting alkanes (simple hydrocarbons) into valuable chemicals. Source: Applied Catalysis A: General, Volume 189, Issues 1–2, 1999, Pages 39–48, "Selective alkane oxidation with soluble platinum catalysts":

- Hydrosilylation: Pt(dba)₃ serves as a precursor for catalysts used in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond (Si-H) across an unsaturated carbon-carbon bond (C=C). This reaction is important for the synthesis of various organosilicon compounds. Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issues 1–2, 2004, Pages 13–24, "Hydrosilylation of terminal alkynes and alkenes catalyzed by platinum complexes bearing bulky phosphine ligands":

- C-C Bond Formation: Pt(dba)₃ can be transformed into catalysts that promote the formation of carbon-carbon bonds (C-C), a fundamental step in organic synthesis. Source: Organometallics, 2003, 22 (12), 2686-2696, "Platinum-Catalyzed Cross-Coupling Reactions of Alkynes and Vinyl Halides: Mechanistic Investigations":

Precursor for Materials Science Applications:

Pt(dba)₃ finds applications as a precursor for materials synthesis, particularly in the development of:

- Thin Films: Pt(dba)₃ can be used as a starting material for depositing thin films of platinum metal onto various substrates through techniques like chemical vapor deposition (CVD). These thin films have potential uses in electronics, catalysis, and sensors. Source: Chemistry of Materials, 1992, 4 (6), 1076-1082, "Chemical vapor deposition of platinum films from tris(dibenzylideneacetone)platinum(0)":

- Organometallic Polymers: Pt(dba)₃ can be employed in the synthesis of organometallic polymers, which are a class of materials with unique properties such as electrical conductivity and luminescence. Source: Organometallics, 2004, 23 (8), 2100-2112, "Synthesis and Characterization of Novel Platinum(II) and Palladium(II) Complexes Containing Carborane-Based Diimine Ligands":

Tris(dibenzylideneacetone)platinum(0) is primarily involved in catalytic reactions, particularly in organic transformations such as hydrogenation and cross-coupling reactions. Its unique coordination environment allows it to facilitate the transfer of electrons, enabling various redox processes. The compound can undergo oxidative addition and reductive elimination reactions typical of zero-valent platinum complexes, making it a versatile catalyst in organic synthesis .

The synthesis of Tris(dibenzylideneacetone)platinum(0) typically involves the reaction of platinum(0) precursors with dibenzylideneacetone ligands under controlled conditions. A common method includes:

- Preparation of Platinum(0): Platinum(II) salts are reduced using reducing agents such as sodium borohydride or phosphines.

- Ligand Coordination: The resultant platinum(0) complex is reacted with dibenzylideneacetone in an organic solvent, often under inert atmosphere conditions to prevent oxidation.

- Purification: The product is purified through recrystallization or chromatography to obtain pure Tris(dibenzylideneacetone)platinum(0) .

Tris(dibenzylideneacetone)platinum(0) has several notable applications:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in hydrogenation and cross-coupling reactions.

- Material Science: The compound is explored for its potential use in developing advanced materials due to its unique electronic properties.

- Pharmaceutical Research: Investigations into its cytotoxic effects on cancer cells suggest potential applications in cancer therapeutics .

Interaction studies involving Tris(dibenzylideneacetone)platinum(0) focus on its binding affinity with various biological macromolecules, including proteins and nucleic acids. These studies help elucidate its mechanism of action at the molecular level, particularly how it may induce cytotoxic effects in cancer cells. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to study these interactions .

Tris(dibenzylideneacetone)platinum(0) shares similarities with other platinum-based coordination compounds but exhibits unique properties due to its specific ligand environment. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cisplatin | CHClNPt | First-line chemotherapy drug; forms DNA cross-links |

| Carboplatin | CHNOPt | Less toxic than cisplatin; used for ovarian cancer |

| Tris(ethylendiamine)platinum(II) | CHNPt | Bidentate ethylenediamine ligands; used in coordination chemistry |

Uniqueness of Tris(dibenzylideneacetone)platinum(0):